
3,4-二氢-1,4-苯并恶嗪-3-酮 6-氧代乙酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is a heterocyclic compound that features a benzoxazine ring fused with a 6-oxoacetic acid moiety
科学研究应用
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid, also known as 2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid, is human DNA topoisomerase I . This enzyme plays a crucial role in solving topological problems of DNA during replication, transcription, chromatin assembly, and recombination processes .
Mode of Action
The compound interacts with its target, human DNA topoisomerase I, by inhibiting its activity . It has been found that certain derivatives of this compound can act as potential topoisomerase poisons . This means they can convert the enzyme into a cellular toxin by stabilizing the enzyme-DNA cleavage complex, leading to DNA damage .
Biochemical Pathways
The compound affects the biochemical pathway involving DNA replication and transcription by inhibiting the action of topoisomerase I . This inhibition disrupts the normal functioning of these processes, leading to DNA damage and potentially cell death .
Pharmacokinetics
It is known that the compound is a weak acid and can react with bases to form salts . This property could potentially influence its absorption and distribution in the body.
Result of Action
The result of the compound’s action is the inhibition of DNA replication and transcription processes, leading to DNA damage and potentially cell death . This makes it a potential candidate for the development of anticancer agents .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is insoluble in water but soluble in organic solvents such as alcohols, ethers, and esters . This solubility profile could influence its bioavailability and distribution within the body. Furthermore, the compound’s acidic nature allows it to react with bases to form salts, which could also affect its stability and efficacy .
生化分析
Biochemical Properties
It has been found that similar benzoxazine derivatives can inhibit human DNA topoisomerase I . This suggests that 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid may interact with enzymes and other biomolecules in a similar manner.
Cellular Effects
Related benzoxazine derivatives have shown potential anticancer activity, indicating that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid typically involves a multi-step process. One common method involves the reaction of an amine with formaldehyde to form an N,N-dihydroxymethylamine intermediate. This intermediate then reacts with a phenol derivative under elevated temperatures to form the oxazine ring . Another approach involves the cyclization of olefinic amides or ureas in the presence of Lewis acids such as TMSOTf, which facilitates the formation of the benzoxazine ring .
Industrial Production Methods
Industrial production of this compound may involve solventless synthesis techniques to reduce environmental impact and production costs. This method involves the formation of perhydro-triazine intermediates from the reaction of formaldehyde with benzylamine, followed by cyclization to form the desired benzoxazine derivative .
化学反应分析
Types of Reactions
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the benzoxazine ring.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the oxazine ring.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents introduced.
相似化合物的比较
Similar Compounds
2-Hydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one: Known for its catalytic inhibitory activity against DNA topoisomerase I.
Ethyl 6-chloro-4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-acetate: Exhibits strong potential as a topoisomerase poison.
4-Aryl-3,4-dihydro-2H-1,4-benzoxazines: These compounds have shown anticancer activity and are used in the development of new therapeutic agents.
Uniqueness
3,4-Dihydro-1,4-benzoxazine-3-one 6-oxoacetic Acid is unique due to its specific structural configuration, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities
属性
IUPAC Name |
2-oxo-2-(3-oxo-4H-1,4-benzoxazin-6-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO5/c12-8-4-16-7-2-1-5(3-6(7)11-8)9(13)10(14)15/h1-3H,4H2,(H,11,12)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWBBUVIXOGMGQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

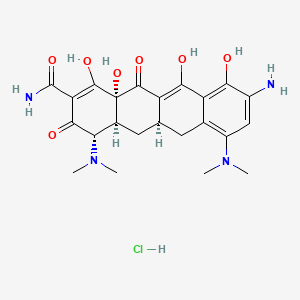


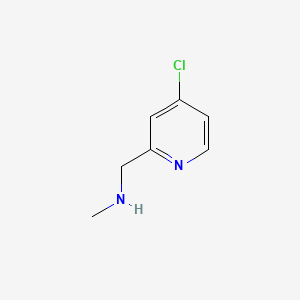
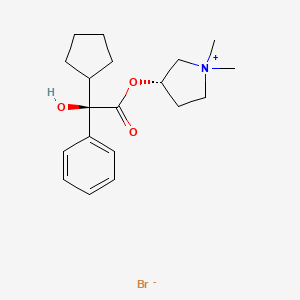




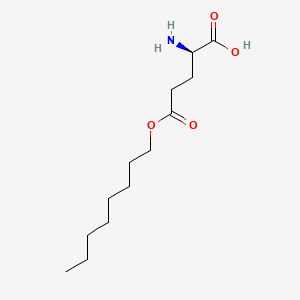
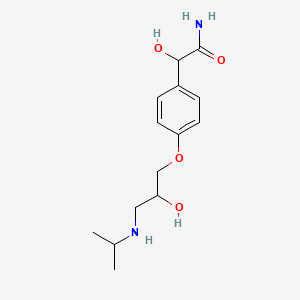
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)
